molecular formula C25H21BrN2O5S2 B2853952 2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 850926-92-0

2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2853952
CAS No.: 850926-92-0
M. Wt: 573.48
InChI Key: VCUIOAHPPYPQNP-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a 4-bromobenzenesulfonyl group, at position 2 with a 4-methylphenyl group, and at position 5 with a sulfanyl bridge connected to an acetamide moiety bearing a 2-methoxyphenyl substituent . Its molecular weight is estimated to be ~550–600 g/mol based on structural analogs (e.g., reports a molar mass of 451.31 g/mol for a related acetamide) .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5S2/c1-16-7-9-17(10-8-16)23-28-24(35(30,31)19-13-11-18(26)12-14-19)25(33-23)34-15-22(29)27-20-5-3-4-6-21(20)32-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIOAHPPYPQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 1,3-Oxazole 4-Bromobenzenesulfonyl, 2-Methoxyphenyl ~550–600 Kinase inhibition, Anti-inflammatory
1,2,4-Triazole Derivatives 1,2,4-Triazole Ethyl, Furyl, tert-Butyl ~400–650 Antimicrobial, Anticancer
Thiazole Derivatives Thiazole Sulfinyl, Chlorophenyl ~450–500 Enzyme inhibition
Benzoylphenyl Acetamide Linear Acetamide Benzoyl, Bromophenyl ~450 Photodynamic therapy

Research Findings and Implications

  • Bioactivity : The target’s sulfonyl group may enhance binding to charged residues in enzyme active sites (e.g., kinases), while the methoxyphenyl group could improve blood-brain barrier penetration compared to bulkier analogs .
  • Synthetic Accessibility : Oxazole rings are typically synthesized via cyclization of α-halo ketones with amides, whereas triazoles require click chemistry or Huisgen cyclization, which may involve metal catalysts .
  • Thermodynamic Stability : Oxazoles are more hydrolytically stable than thiazoles, which degrade under acidic conditions .

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